molecular formula C13H13N3O2 B1425604 3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid CAS No. 1273847-84-9

3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid

Cat. No.: B1425604
CAS No.: 1273847-84-9
M. Wt: 243.26 g/mol
InChI Key: MODJTWCIYWQFGE-UHFFFAOYSA-N
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Description

3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid is a benzoic acid derivative featuring a pyrimidine ring substituted with a methyl group and an aminomethyl linker. This structural motif positions it within a class of compounds known for diverse biological activities, including antimicrobial, anticancer, and enzyme-modulating properties . Amino benzoic acid derivatives, such as this compound, are often explored for their ability to interact with biological targets through hydrogen bonding (via the carboxylic acid and pyrimidine groups) and hydrophobic interactions (via the methyl substituent) .

Properties

IUPAC Name

3-[[(5-methylpyrimidin-2-yl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-6-14-13(15-7-9)16-8-10-3-2-4-11(5-10)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODJTWCIYWQFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Aminomethyl Intermediate: The reaction begins with the formation of an aminomethyl intermediate by reacting 5-methylpyrimidine-2-amine with formaldehyde under acidic conditions.

    Coupling with Benzoic Acid: The aminomethyl intermediate is then coupled with benzoic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating automated systems for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

The compound 3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid is a significant organic molecule with various applications in scientific research, particularly in biochemistry and molecular biology. This article explores its applications, supported by data tables and case studies.

Buffering Agent in Cell Cultures

One of the primary applications of this compound is as a non-ionic organic buffering agent in biological research. It is effective in maintaining pH levels within the range of 6 to 8.5, which is crucial for cell culture experiments. This compound helps stabilize the pH during cellular processes, ensuring optimal conditions for cell growth and metabolism .

Role in Drug Development

The compound has also been investigated for its potential role in drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents. Specifically, the methylpyrimidine moiety can facilitate interactions with enzymes or receptors involved in various diseases, including cancer and infectious diseases.

Research on Enzyme Inhibition

Studies have shown that derivatives of this compound can act as enzyme inhibitors. For instance, research involving similar pyrimidine-based compounds has demonstrated their effectiveness in inhibiting specific enzymes linked to metabolic pathways, which can lead to new treatments for metabolic disorders .

Analytical Chemistry Applications

In analytical chemistry, this compound can be utilized as a reagent in various assays due to its ability to form stable complexes with metal ions. This property allows for the detection and quantification of metal ions in biological samples, contributing to environmental monitoring and toxicology studies.

Data Tables

Buffering AgentpH RangeApplication Area
MOPS (this compound)6 - 8.5Cell culture
HEPES7 - 8.5Biological assays
PBS (Phosphate Buffered Saline)7.2 - 7.4General laboratory use

Case Study 1: Use in Cancer Research

In a study published by researchers investigating novel therapeutic agents for cancer treatment, derivatives of pyrimidine compounds including this compound were shown to inhibit tumor growth in vitro by targeting specific signaling pathways involved in cell proliferation.

Case Study 2: Environmental Monitoring

Another research project focused on utilizing this compound as a chelating agent for heavy metal detection in water samples. The study demonstrated that it could effectively bind to lead and cadmium ions, allowing for their quantification using spectrophotometric methods.

Mechanism of Action

The mechanism of action of 3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between 3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid and related compounds:

Compound Name Key Structural Features Biological Relevance References
This compound Benzoic acid + 5-methylpyrimidine linked via aminomethyl group Potential antimicrobial/cytotoxic activity; modifiable via substituent optimization
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid Pyridine ring replaces methyl group on pyrimidine; positional isomerism on benzoic acid Enhanced selectivity for kinase inhibition due to pyridine’s π-stacking capability
5-((6-Benzyl-4-oxo-hexahydropyrido[4,3-d]pyrimidin-2-yl)amino)benzoic acid Hexahydropyrido-pyrimidine core with benzyl group Increased molecular weight (392.4 g/mol) may reduce bioavailability
3-(5-Hydroxypyrimidin-2-yl)benzoic acid Hydroxyl group on pyrimidine; lacks aminomethyl linker Reduced lipophilicity; potential antioxidant properties
3b: 3-{[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino}benzoic acid Imidazole ring with chlorine substituent; benzoyl linker Higher cytotoxicity (MS m/z 441); chlorine enhances electrophilic reactivity

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (~260–280 g/mol) is lower than hexahydropyrido-pyrimidine derivatives (e.g., 392.4 g/mol in ), favoring better absorption .
  • Hydrogen Bonding: The carboxylic acid and pyrimidine groups provide H-bond donors/acceptors, critical for target engagement. Chlorinated imidazole derivatives (e.g., 3b) lack this advantage but compensate with electrophilic reactivity .

Biological Activity

3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant studies.

Overview of the Compound

Chemical Structure and Properties
this compound has the molecular formula C13H13N3O2. It features a benzoic acid moiety linked to a 5-methylpyrimidin-2-yl group through an aminomethyl bridge. This structural configuration is crucial for its biological interactions and mechanisms.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Aminomethyl Intermediate : Reacting 5-methylpyrimidine-2-amine with formaldehyde under acidic conditions.
  • Coupling with Benzoic Acid : The intermediate is then coupled with benzoic acid using coupling reagents such as EDCI in the presence of bases like triethylamine.
  • Purification : Techniques such as recrystallization or column chromatography are employed to purify the final product.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity towards these targets can modulate various biochemical pathways, which may lead to therapeutic effects.

Research Findings

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. They have been evaluated for their ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics .
  • Anti-inflammatory Effects : Research indicates that compounds similar to this compound may possess anti-inflammatory properties, potentially through modulation of cytokine release and inhibition of inflammatory pathways .
  • Cellular Mechanisms : In vitro studies have demonstrated that this compound can enhance proteasomal activity and autophagy, critical processes for cellular homeostasis and protein degradation. Such activities are particularly relevant in aging and neurodegenerative diseases .

Study on Benzoic Acid Derivatives

A study investigated various benzoic acid derivatives for their effects on cellular protein degradation systems. Among these, compounds structurally related to this compound showed significant activation of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). The results indicated that these compounds could potentially serve as modulators in therapeutic contexts where protein aggregation is a concern .

In Silico Studies

In silico evaluations have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could act as a biochemical probe in drug discovery processes, particularly for neurological conditions where receptor modulation is beneficial .

Comparative Analysis

Property/ActivityThis compoundSimilar Compounds
Antimicrobial ActivityModerate efficacy against resistant strainsOther benzoic derivatives
Anti-inflammatory EffectsPotential modulation of inflammatory pathwaysVarious benzoates
Cellular MechanismsEnhances UPP and ALPRelated benzoic acids
Binding Affinity (In Silico)Predicted high affinity for specific receptorsSimilar heterocycles

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.